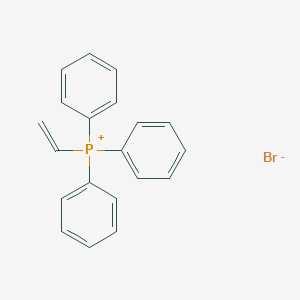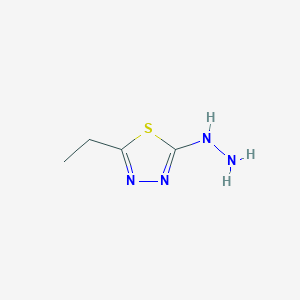
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole (EHPT) is a heterocyclic organic compound that has gained attention due to its potential application in the field of medicinal chemistry. EHPT belongs to the class of thiadiazole derivatives, which have been studied extensively for their pharmacological properties. EHPT has been reported to possess a wide range of biological activities, including anticancer, antitubercular, and antifungal properties.
Mécanisme D'action
The exact mechanism of action of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole is not well understood. However, it has been proposed that 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole exerts its biological activity through the inhibition of various enzymes and proteins involved in cell proliferation and survival. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been reported to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Effets Biochimiques Et Physiologiques
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been reported to exhibit antitubercular activity by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been shown to possess antifungal activity by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole also has several limitations. It is a highly reactive compound and requires careful handling. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole is also relatively unstable and can decompose over time, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole. One potential area of research is the development of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole derivatives with improved biological activity and stability. Another area of research is the investigation of the mechanism of action of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole and its derivatives. Further studies are also needed to evaluate the safety and toxicity of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole in vivo. Overall, 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has the potential to be a valuable tool in the field of medicinal chemistry and warrants further investigation.
Méthodes De Synthèse
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole can be synthesized by the reaction of 2-ethyl-5-nitro-1,3,4-thiadiazole with hydrazine hydrate in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the reduction of the nitro group to the amino group, followed by the reaction with hydrazine hydrate to form the hydrazine derivative. The final product is obtained by the removal of the water molecule from the hydrazine derivative.
Applications De Recherche Scientifique
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to possess a wide range of biological activities, including anticancer, antitubercular, and antifungal properties. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antitubercular activity against Mycobacterium tuberculosis, the bacteria responsible for causing tuberculosis. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been shown to possess antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes.
Propriétés
Numéro CAS |
116035-53-1 |
|---|---|
Nom du produit |
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole |
Formule moléculaire |
C4H8N4S |
Poids moléculaire |
144.2 g/mol |
Nom IUPAC |
(5-ethyl-1,3,4-thiadiazol-2-yl)hydrazine |
InChI |
InChI=1S/C4H8N4S/c1-2-3-7-8-4(6-5)9-3/h2,5H2,1H3,(H,6,8) |
Clé InChI |
XVDDGCIIUDCQMW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NN |
SMILES canonique |
CCC1=NN=C(S1)NN |
Synonymes |
1,3,4-Thiadiazole,2-ethyl-5-hydrazino-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)
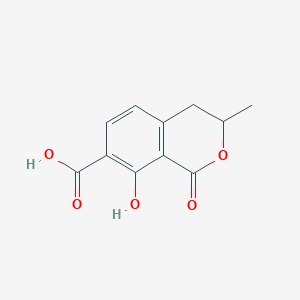


![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
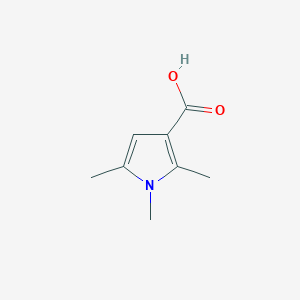

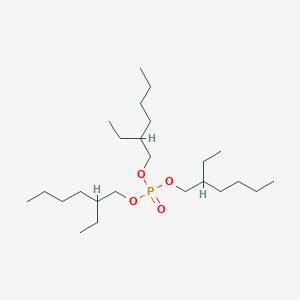
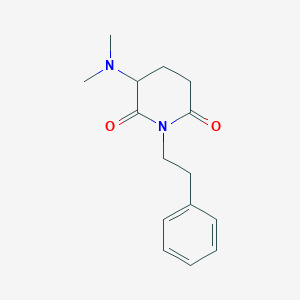
![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)
